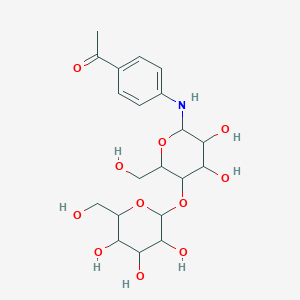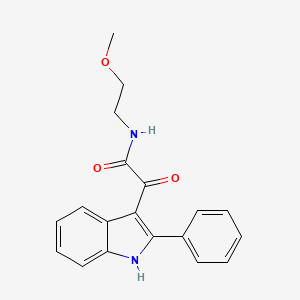![molecular formula C24H33NO3 B4303548 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid CAS No. 6411-37-6](/img/structure/B4303548.png)
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid
説明
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD is a derivative of the amino acid proline, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid involves the activation of the metabotropic glutamate receptor. When 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid binds to the receptor, it induces a conformational change that activates the G protein, which in turn activates downstream signaling pathways. The activation of the metabotropic glutamate receptor can lead to a variety of physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its role as a selective agonist of the metabotropic glutamate receptor, 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been found to modulate the activity of other ion channels and signaling pathways in neurons. 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in lab experiments is its selectivity for the metabotropic glutamate receptor. This allows researchers to investigate the function of this receptor without the confounding effects of other glutamate receptors. However, one limitation of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is its short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several potential future directions for research on 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid. One area of interest is the development of more potent and selective agonists of the metabotropic glutamate receptor. Another area of interest is the investigation of the neuroprotective effects of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in animal models of neurodegenerative diseases. Additionally, the role of the metabotropic glutamate receptor in synaptic plasticity and learning and memory is an area of active research, and 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid may be a useful tool in these studies.
科学的研究の応用
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been widely used in scientific research as a tool to investigate the function of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptors play a crucial role in synaptic transmission and plasticity. 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and other signaling pathways in neurons.
特性
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)19-6-4-18(5-7-19)20(11-21(26)27)25-22(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,15-17,20H,8-14H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMROJQDYKVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412235 | |
| Record name | 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
CAS RN |
6411-37-6 | |
| Record name | 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4303467.png)
![{[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4303474.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B4303482.png)
![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)
![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)


![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)